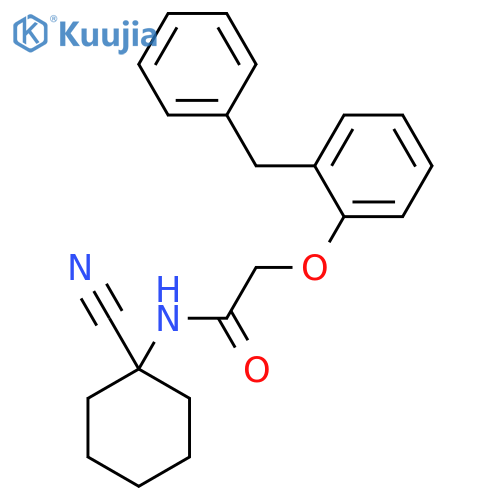Cas no 791131-91-4 (2-(2-benzylphenoxy)-N-(1-cyanocyclohexyl)acetamide)

791131-91-4 structure
商品名:2-(2-benzylphenoxy)-N-(1-cyanocyclohexyl)acetamide
2-(2-benzylphenoxy)-N-(1-cyanocyclohexyl)acetamide 化学的及び物理的性質
名前と識別子
-
- 2-(2-benzylphenoxy)-N-(1-cyanocyclohexyl)acetamide
- EN300-26685137
- 791131-91-4
- AKOS034417871
- Z51120145
- starbld0006042
-
- インチ: 1S/C22H24N2O2/c23-17-22(13-7-2-8-14-22)24-21(25)16-26-20-12-6-5-11-19(20)15-18-9-3-1-4-10-18/h1,3-6,9-12H,2,7-8,13-16H2,(H,24,25)
- InChIKey: ZFJRPIYZWFWZSK-UHFFFAOYSA-N
- ほほえんだ: O(C1=CC=CC=C1CC1C=CC=CC=1)CC(NC1(C#N)CCCCC1)=O
計算された属性
- せいみつぶんしりょう: 348.183778013g/mol
- どういたいしつりょう: 348.183778013g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 26
- 回転可能化学結合数: 6
- 複雑さ: 498
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.5
- トポロジー分子極性表面積: 62.1Ų
2-(2-benzylphenoxy)-N-(1-cyanocyclohexyl)acetamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26685137-0.05g |
2-(2-benzylphenoxy)-N-(1-cyanocyclohexyl)acetamide |
791131-91-4 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
2-(2-benzylphenoxy)-N-(1-cyanocyclohexyl)acetamide 関連文献
-
J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184
-
Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583
-
Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184
-
Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278
791131-91-4 (2-(2-benzylphenoxy)-N-(1-cyanocyclohexyl)acetamide) 関連製品
- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)
- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)
- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)
- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)
- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)
- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)
- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)
- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)
- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)
- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬
